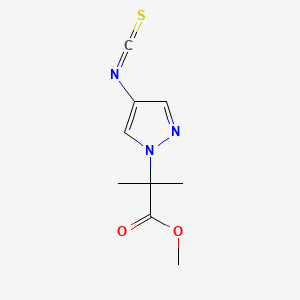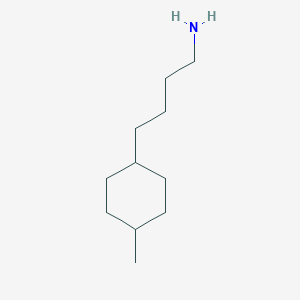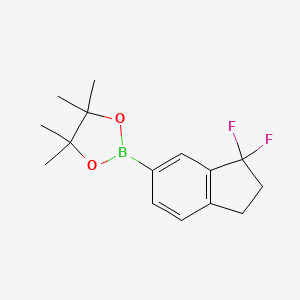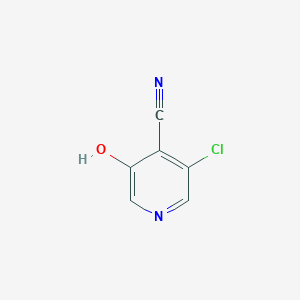
3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the carbazole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the quinoxalinyl group: This step may involve coupling reactions such as Suzuki or Stille coupling using quinoxaline derivatives and suitable catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinyl carbazole derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as anticancer or antimicrobial properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dimethoxy-9H-carbazole: Lacks the quinoxalinyl group.
9-(Quinoxalin-5-yl)-9H-carbazole: Lacks the methoxy groups.
3,6-Dimethoxy-9-(quinoxalin-2-yl)-9H-carbazole: Similar structure but with a different position of the quinoxalinyl group.
Uniqueness
3,6-Dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole is unique due to the presence of both methoxy groups and the quinoxalinyl group at specific positions, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C22H17N3O2 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
3,6-dimethoxy-9-quinoxalin-5-ylcarbazole |
InChI |
InChI=1S/C22H17N3O2/c1-26-14-6-8-19-16(12-14)17-13-15(27-2)7-9-20(17)25(19)21-5-3-4-18-22(21)24-11-10-23-18/h3-13H,1-2H3 |
InChI-Schlüssel |
DUNPCYTUXPMGTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=CC5=NC=CN=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


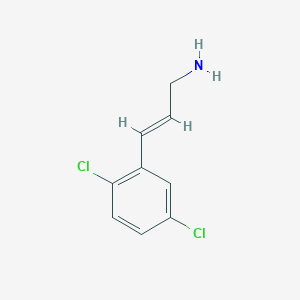
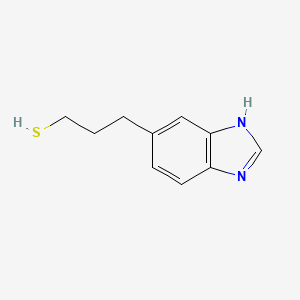
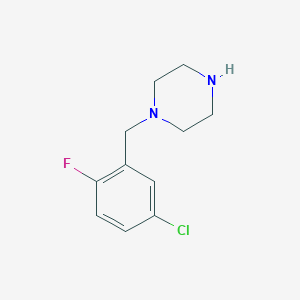
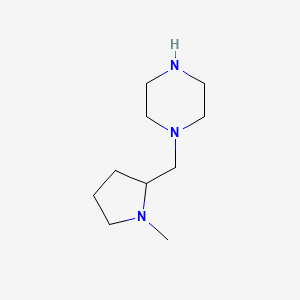
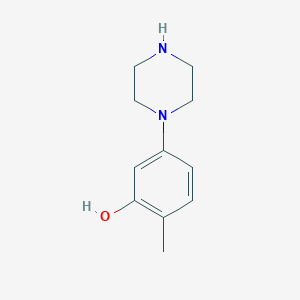
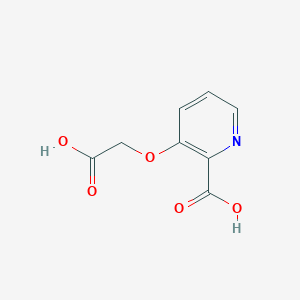

![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)
